

# Butamirate citrate non-opioid cough suppressant

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## Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

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## Pharmacology and Core Characteristics

**Butamirate citrate** is a non-narcotic antitussive agent used for the symptomatic treatment of dry, non-productive cough [1] [2] [3]. Its therapeutic action stems from a dual mechanism:

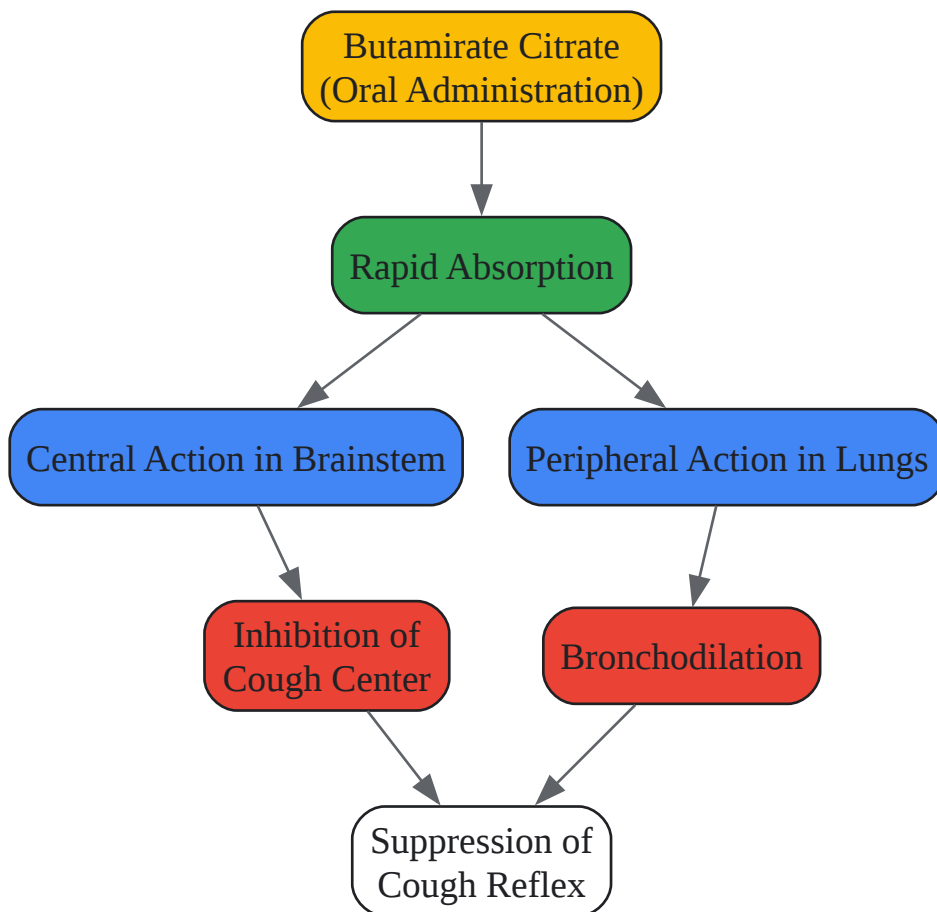
- Central Cough Suppression:** It acts directly on the cough center located in the brainstem (medulla oblongata), inhibiting the cough reflex [1] [3]. It is not associated with the risk of dependence or significant central nervous system depression, unlike opioid alternatives [3].
- Peripheral Effects:** It exhibits a bronchodilatory effect by relaxing the bronchial muscles, which can ease breathing. It also possesses a documented anti-inflammatory effect [1] [3].

The table below summarizes its key properties:

Property	Description
Drug Class	Non-opioid, centrally acting antitussive [1] [3]
Primary Indication	Symptomatic treatment of acute and chronic dry (non-productive) cough [2] [3]
Mechanism of Action	Suppression of cough center in the medulla oblongata; bronchodilatory and anti-inflammatory effects [1] [3]
Chemical Formula	$C_{18}H_{29}NO_3$ [4]

Property	Description
Protein Binding	Extensive (~95-98%) [4] [5]
Elimination Half-life	~6 hours [4]
Key Excretion Route	Primarily renal [4]

This diagram illustrates the primary mechanisms of action of **Butamirate Citrate**:



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## Analytical Methods for Quantification

Quality control and pharmacokinetic studies require robust analytical methods. **Butamirate citrate** is not officially described in major pharmacopoeias, leading to the development of various analytical techniques [6].

#### Commonly Used Techniques:

- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** This is a preferred method for the quantitative determination of **butamirate citrate** in complex matrices like syrup. It effectively separates the drug from excipients and degradation products [6] [7].
- **Derivative UV Spectrophotometry:** Used when direct UV measurement is impossible due to interference from excipients. This method involves data transformation or extraction steps to discriminate the drug signal from the matrix [6] [7].

#### Detailed RP-HPLC Protocol [6]:

- **Objective:** Simultaneous determination of **butamirate citrate** and benzoic acid (a common preservative) in cough syrup.
- **Chromatographic Conditions:**
  - **Column:** Cyanopropyl-silica (e.g., Pinnacle II CN, 250 mm × 4.6 mm, 5 μm).
  - **Mobile Phase:** Methanol and 50 mM sodium dihydrogen phosphate (pH 3.0) in a 50:50 (v/v) ratio. The buffer contains 1% triethylamine as a silanol blocker to improve peak shape.
  - **Flow Rate:** 1.5 mL/min.
  - **Detection:** Diode Array Detector (DAD) at 210 nm.
  - **Injection Volume:** 10 μL.
  - **Column Temperature:** 36°C.
  - **Run Time:** 6 minutes.
- **Sample Preparation:**
  - Accurately measure 1 mL of syrup (equivalent to 1 mg **butamirate citrate**).
  - Dilute to 20 mL with the mobile phase.
  - Filter the solution through a 0.45 μm PVDF syringe filter before injection.
- **Validation Parameters:** The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

## Pharmacokinetics and Dosage

**Butamirate citrate** is rapidly absorbed after oral administration. One study noted that therapeutic plasma concentration of its metabolites is reached within 5-10 minutes [1]. The following table outlines the standard dosage for the syrup formulation:

Population	Dosage Regimen	Maximum Daily Dose
Adults	15 ml (22.5 mg) up to 4 times daily [2] [8]	60 ml (90 mg) [8]
Adolescents (12-18)	15 ml (22.5 mg) 3 times daily [8]	45 ml (67.5 mg) [8]
Children (6-12 years)	10 ml (15 mg) 3 times daily [8]	30 ml (45 mg) [8]
Children (3-6 years)	5 ml (7.5 mg) 3 times daily [8]	15 ml (22.5 mg) [8]

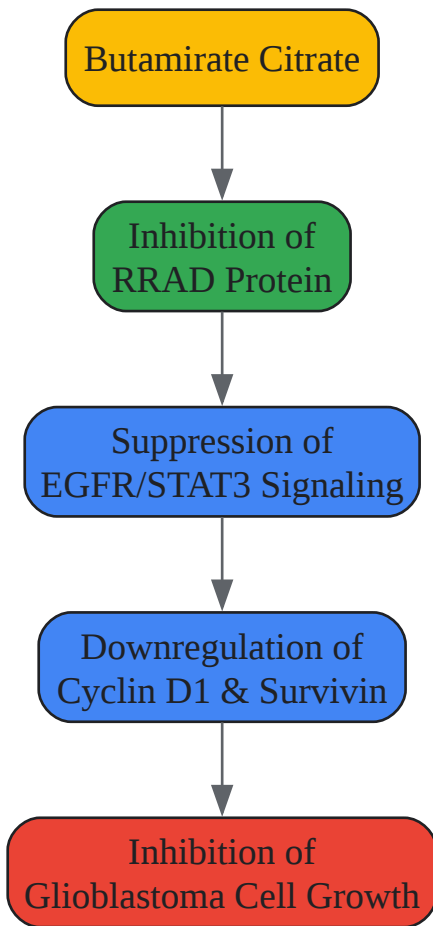
**Note:** **Butamirate citrate** itself is not detected in plasma; it is rapidly hydrolyzed into two active metabolites: 2-phenylbutyric acid and diethylamino-ethoxyethanol, which are responsible for the antitussive effect [5].

## Emerging Research: Repurposing for Glioblastoma

A significant and emerging area of research involves the potential repurposing of **butamirate citrate** as an anti-cancer agent.

- **Finding:** A 2021 high-throughput screening study identified that **butamirate citrate** and another antitussive (oxeladin) inhibited the growth of glioblastoma (GBM) cell lines [9].
- **Proposed Mechanism:** The anti-tumor effect appears to be dependent on the presence of a GTPase protein called RRAD (Ras-related associated with diabetes). **Butamirate citrate** suppresses the RRAD-associated EGFR/STAT3 signaling pathway, leading to down-regulation of key proteins like cyclin D1 and survivin, which are essential for cancer cell survival and growth [9].
- **In Vivo Evidence:** Intraperitoneal administration of **butamirate citrate** suppressed tumor growth in a glioblastoma xenograft mouse model without significant adverse effects, highlighting its potential as a novel therapeutic candidate [9].

The signaling pathway involved in this potential new application is summarized below:



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## Safety and Tolerability Profile

**Butamirate citrate** is generally well-tolerated with a broad therapeutic margin [5]. Possible side effects are rare (occurring in 0.5-1% of patients) and are typically mild and transient [1] [2].

- **Common Side Effects:** May include drowsiness, dizziness, nausea, diarrhea, and itchy skin rash [1] [2] [8].
- **Contraindications:** Hypersensitivity to the drug or any of its components. It is not recommended during the first trimester of pregnancy or while breastfeeding [2] [3].
- **Drug Interactions:** Caution is advised with concurrent use of central nervous system depressants (e.g., sedatives, alcohol) due to potential additive sedative effects. It should not be used with expectorants, as this could lead to a dangerous buildup of mucus in the lungs [2] [3] [8].

## Conclusion

**Butamirate citrate** remains a well-established and effective non-opioid option for managing dry cough, with a defined mechanism of action and a favorable safety profile. For researchers, robust HPLC methods are available for its analysis in formulations. The most compelling recent scientific advancement is the discovery of its potential anti-tumor activity in glioblastoma, opening a promising avenue for drug repurposing that centers on the inhibition of the RRAD/STAT3 signaling pathway.

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